1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-8-2-4-11(16(20)22)15(21)19-10-12-14(18-7-6-17-12)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLPDSGGJSZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide, with the CAS number 2034424-47-8, is a complex organic compound characterized by its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 326.4 g/mol. The structure includes a dihydropyridine ring fused with thiophene and pyrazine moieties, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034424-47-8 |
| Molecular Formula | C₁₆H₁₄N₄O₂S |
| Molecular Weight | 326.4 g/mol |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide. For instance, derivatives with similar structures have shown significant activity against various pathogens. A notable study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antimicrobial efficacy .
Mechanism of Action :
The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation. Compounds in this class have demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and repair processes in cancer cells.
Case Study :
In vitro studies indicated that certain derivatives exhibited IC50 values between 12.27–31.64 µM for DNA gyrase inhibition and 0.52–2.67 µM for DHFR inhibition, highlighting their potential as therapeutic agents against cancer .
Toxicity Profile
Toxicity assessments have shown that these compounds exhibit low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to standard toxic agents like Triton X-100, suggesting a favorable safety profile for further development . Additionally, non-cytotoxicity was observed with IC50 values greater than 60 µM across various normal cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the 1,2-dihydropyridine-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:
1-Methyl-2-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 1060284-87-8)
- Key Differences : Replaces the pyrazine-thiophene group with a phenyl ring substituted by a thiophen-2-ylmethyl carbamoyl chain.
- The extended carbamoyl chain may enhance hydrogen-bonding capacity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Substitutes the pyrazine-thiophene group with a bromo- and methyl-substituted phenyl ring.
- Impact: The bromine atom increases molecular weight (MW = 335.2 g/mol) and lipophilicity (clogP ≈ 2.8). Crystallographic studies reveal centrosymmetric dimer formation via N–H⋯O hydrogen bonds, suggesting reduced solubility in non-polar solvents .
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide (CAS 338782-39-1)
Physicochemical Properties
*clogP values estimated using fragment-based methods.
- Solubility: The pyrazine-thiophene group in the target compound provides moderate polarity, balancing solubility in aqueous and lipid environments.
- Hydrogen Bonding : The target compound’s pyrazine and carboxamide groups offer multiple H-bond acceptors (N, O), favoring interactions with polar protein residues. The bromophenyl analog’s dimerization via H-bonds may reduce bioavailability .
Elastase Inhibitors (e.g., )
A related elastase inhibitor, N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, demonstrates the importance of sulfonyl and pyrazole groups in enzyme binding. The target compound’s thiophene-pyrazine group may engage in π-π stacking with hydrophobic enzyme pockets, but lacks the sulfonyl group’s strong electron-withdrawing effects .
Calcium Channel Modulators (e.g., )
1,4-Dihydropyridines like AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) are known calcium channel blockers. The target compound’s 1,2-dihydropyridine core retains redox activity, but the pyrazine-thiophene substituent may shift selectivity toward non-cardiovascular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
